Enantiomer-Specific Vasodilation: 16(R)-HETE vs. 16(S)-HETE in Isolated Perfused Rabbit Kidney
In the isolated perfused rabbit kidney model, 16(R)-HETE produced dose-dependent vasodilation, while 16(S)-HETE showed no effect on perfusion pressure at any tested concentration [1]. This same assay confirmed that the vasodilatory effect of 16(R)-HETE was indomethacin-sensitive, distinguishing it from the cyclooxygenase-independent ATPase inhibition mediated by the S-enantiomer [1]. In contrast, the other subterminal HETEs displayed mixed vasoactivity: 18(R)-HETE also induced vasodilation, while 17-HETE isomers were without effect, and 19- and 20-HETE produced more robust vasodilation than 16(R)-HETE [1].
| Evidence Dimension | Vasodilatory Activity in Isolated Perfused Rabbit Kidney |
|---|---|
| Target Compound Data | 16(R)-HETE: dose-dependent vasodilation observed; 16(S)-HETE: no effect on perfusion pressure |
| Comparator Or Baseline | 19-HETE and 20-HETE: dose-dependent vasodilation (stronger than 16(R)-HETE); 18(R)-HETE: vasodilation; 17-HETE isomers: no effect |
| Quantified Difference | 16(R)-HETE is vasoactive; 16(S)-HETE is completely inactive. This contrasts with 19-HETE and 20-HETE which show stronger vasodilation, and 17-HETE which is entirely inactive. |
| Conditions | Rabbit isolated perfused kidney with phenylephrine pre-constriction (~80 mmHg); indomethacin (2.8 µM) present; HETEs administered via renal artery injection |
Why This Matters
For renal hemodynamics research, only 16(R)-HETE—not the S-enantiomer—provides a vasodilatory signal; procurement of the incorrect enantiomer will yield a false negative, while the racemate delivers diluted efficacy.
- [1] Carroll, M.A., Balazy, M., Margiotta, P., Falck, J.R., McGiff, J.C. Cytochrome P-450-dependent HETEs: profile of biological activity and stimulation by vasoactive peptides. Am. J. Physiol. 1996, 271(4 Pt 2), R863-R869. View Source
